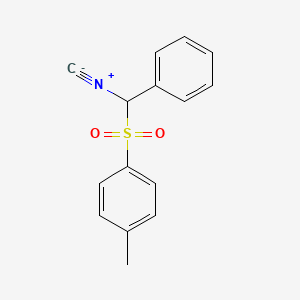

α-Tosylbenzyl-Isocyanid

Übersicht

Beschreibung

A-Tosylbenzyl isocyanide (TosMIC) is a versatile reagent that can be used in a variety of organic synthesis reactions. It is a colorless liquid with a characteristic odor, and is soluble in many organic solvents. TosMIC is widely used in synthetic organic chemistry, and has been used in a variety of applications, including pharmaceutical and biotechnological research.

Wissenschaftliche Forschungsanwendungen

Medizinische Chemie

Isocyanide, einschließlich α-Tosylbenzyl-Isocyanid, haben sich in ökologischen Systemen wahrscheinlich aufgrund ihrer Metalkomplexierungseigenschaften eine Nische geschaffen . Sie besitzen eine starke biologische Aktivität als antibakterielle, antimykotische, antimalarielle, Antifouling- und Antitumorverbindungen . Die Isocyanid-Funktionelle Gruppe gilt als unkonventionelle Pharmakophor, die insbesondere als Metalkomplexierungskriegskopf nützlich ist .

Liganden in der Koordinationschemie

Isocyanide wurden in technischen Anwendungen hauptsächlich als Liganden in der Koordinationschemie eingesetzt . Die Metalkomplexierungseigenschaften von Isocyaniden machen sie für diese Anwendung geeignet .

Mehrkomponentenreaktionen

Die Ugi-Vierkomponentenreaktion (U-4CR) ist eine Eintopf-Reaktion, die Amine, Carbonylverbindungen, geeignete Säuren und Isocyanide umfasst . Diese Reaktion kann fast alle Kombinationen von Edukten in ihre Produkte umwandeln .

Bibliotheken im chemischen Design

Isocyanide sind in praktisch allen angewandten Bereichen enthalten, die das molekulare Design betreffen . Sie sind besonders beliebt bei der Erstellung von Bibliotheken, die Sammlungen von Verbindungen sind, die für das Screening in der Wirkstoffforschung verwendet werden .

Industrielle Anwendungen

Die Isocyanidchemie, einschließlich der Verwendung von this compound, ist eine der am häufigsten verwendeten Methoden in der Industrie, um neue, wünschenswerte Produkte zu finden .

Palladium-katalysierte Isocyanid-Insertionen

Neuere Entwicklungen bei palladiumkatalysierten Isocyanid-Insertionsreaktionen haben den Umfang und die Anwendbarkeit dieser imidoylativen Kreuzkupplungen erheblich erweitert . Dies ist ein vielversprechendes Gebiet für die Anwendung von this compound.

Wirkmechanismus

Target of Action

The primary targets of α-Tosylbenzyl isocyanide are essential metabolic enzymes involved in bacterial pathogens . Specifically, it has been found to covalently modify two essential metabolic enzymes involved in the fatty acid biosynthetic process (FabF) and the hexosamine pathway (GlmS) at their active site cysteines .

Mode of Action

α-Tosylbenzyl isocyanide interacts with its targets through covalent modifications. In-depth studies with the recombinant enzymes demonstrated concentration-dependent labeling, covalent binding to the catalytic site, and corresponding functional inhibition by the isocyanide . This covalent mode of action highlights the versatility of the functional group, making it a useful tool for the development of innovative antibiotics .

Biochemical Pathways

The compound affects the fatty acid biosynthetic process and the hexosamine pathway . The fatty acid biosynthetic process is crucial for the production of lipids in bacteria, while the hexosamine pathway is involved in the production of amino sugars. The covalent modification of the enzymes involved in these pathways leads to their functional inhibition, disrupting the normal metabolic processes of the bacteria .

Pharmacokinetics

Information on the ADME (Absorption, Distribution, Metabolism, and Excretion) properties of α-Tosylbenzyl isocyanide is currently limited. It’s worth noting that isocyanides have been erroneously considered either too reactive or metabolically unstable by medicinal chemists

Result of Action

The result of α-Tosylbenzyl isocyanide’s action is the inhibition of bacterial growth. By covalently modifying and inhibiting essential metabolic enzymes, the compound disrupts crucial metabolic processes, leading to the inhibition of bacterial growth .

Biochemische Analyse

Biochemical Properties

a-Tosylbenzyl isocyanide plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. It is known to covalently modify essential metabolic enzymes, such as those involved in the fatty acid biosynthetic process and the hexosamine pathway . These interactions often occur at the active site cysteines of the enzymes, leading to functional inhibition. The compound’s reactivity and ability to form stable complexes with biomolecules make it a valuable tool in studying enzyme functions and metabolic pathways.

Cellular Effects

a-Tosylbenzyl isocyanide has been shown to influence various cellular processes. It can affect cell signaling pathways, gene expression, and cellular metabolism. For instance, the compound’s interaction with metabolic enzymes can lead to the destabilization and dysregulation of proteins related to targeted pathways . This can result in altered cellular functions, including changes in cell growth, differentiation, and apoptosis. Additionally, a-Tosylbenzyl isocyanide’s impact on gene expression can further modulate cellular responses to environmental stimuli.

Molecular Mechanism

The molecular mechanism of a-Tosylbenzyl isocyanide involves its ability to covalently bind to biomolecules, particularly enzymes. This binding often occurs at the catalytic site, leading to enzyme inhibition or activation . The compound’s reactivity with active site cysteines is a key feature of its mechanism of action. By modifying these critical residues, a-Tosylbenzyl isocyanide can disrupt enzyme functions and alter metabolic pathways. Additionally, the compound’s impact on gene expression can further influence cellular processes at the molecular level.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of a-Tosylbenzyl isocyanide can change over time. The compound’s stability and degradation are important factors to consider. Studies have shown that a-Tosylbenzyl isocyanide can maintain its activity over extended periods under controlled conditions . Its long-term effects on cellular function may vary depending on the experimental setup and conditions. In vitro and in vivo studies have provided insights into the compound’s temporal effects, highlighting its potential for sustained biochemical activity.

Dosage Effects in Animal Models

The effects of a-Tosylbenzyl isocyanide can vary with different dosages in animal models. Studies have shown that the compound exhibits threshold effects, with low doses leading to minimal impact on cellular functions, while higher doses can result in significant biochemical changes . At high doses, a-Tosylbenzyl isocyanide may exhibit toxic or adverse effects, including enzyme inhibition and disruption of metabolic pathways. Understanding the dosage effects is crucial for optimizing the compound’s use in research and therapeutic applications.

Metabolic Pathways

a-Tosylbenzyl isocyanide is involved in various metabolic pathways, interacting with enzymes and cofactors essential for cellular metabolism. The compound’s ability to covalently modify metabolic enzymes, such as those in the fatty acid biosynthetic process and the hexosamine pathway, highlights its role in regulating metabolic flux and metabolite levels . These interactions can lead to changes in metabolic pathways, affecting overall cellular function and homeostasis.

Transport and Distribution

The transport and distribution of a-Tosylbenzyl isocyanide within cells and tissues are influenced by its interactions with transporters and binding proteins. The compound’s lipophilic nature allows it to diffuse across cellular membranes, while its reactivity with biomolecules can facilitate its localization and accumulation in specific cellular compartments . Understanding the transport and distribution mechanisms is essential for optimizing the compound’s use in biochemical research and therapeutic applications.

Subcellular Localization

a-Tosylbenzyl isocyanide’s subcellular localization is determined by its interactions with targeting signals and post-translational modifications. The compound can be directed to specific compartments or organelles, where it exerts its biochemical effects . For instance, its localization to the endoplasmic reticulum or mitochondria can influence protein folding, metabolic processes, and cellular signaling pathways. Understanding the subcellular localization of a-Tosylbenzyl isocyanide is crucial for elucidating its role in cellular function and regulation.

Eigenschaften

IUPAC Name |

1-[isocyano(phenyl)methyl]sulfonyl-4-methylbenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H13NO2S/c1-12-8-10-14(11-9-12)19(17,18)15(16-2)13-6-4-3-5-7-13/h3-11,15H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KIJCBVOPJSHLBI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)C(C2=CC=CC=C2)[N+]#[C-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H13NO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

271.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

36635-66-2 | |

| Record name | Isocyano(phenyl)methyl 4-methylphenyl sulphone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

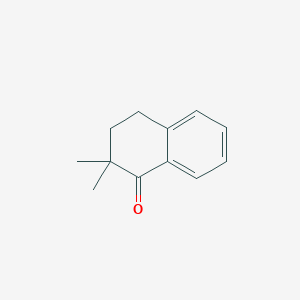

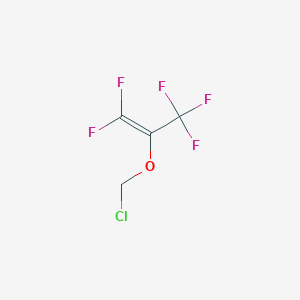

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[(E)-2-Nitroethenyl]phenol](/img/structure/B1353724.png)

![Disodium 4-[1,1,1,3,3,3-hexafluoro-2-(4-oxidophenyl)propan-2-yl]phenolate](/img/structure/B1353735.png)

![Pyrazolo[1,5-d][1,2,4]triazinone](/img/structure/B1353750.png)

![3,6-Dibromo-8-methoxyimidazo[1,2-a]pyrazine](/img/structure/B1353760.png)